molecular formula C10H13Cl2NO2 B14454510 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride CAS No. 73840-41-2

1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride

Cat. No.: B14454510
CAS No.: 73840-41-2
M. Wt: 250.12 g/mol
InChI Key: JTSUPAPCCNIPJB-UHFFFAOYSA-M
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Description

1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a pyridinium ring substituted with a 2-chloroethyl group and an ethoxycarbonyl group

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride typically involves the reaction of pyridine with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride involves its reactivity towards nucleophiles. The 2-chloroethyl group is particularly reactive, allowing the compound to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecular structures and introduce functional groups .

Comparison with Similar Compounds

Similar compounds to 1-(2-Chloroethyl)-3-ethoxycarbonylpyridinium chloride include:

    1-(2-Chloroethyl)pyridinium chloride: Lacks the ethoxycarbonyl group, making it less versatile in certain synthetic applications.

    1-(2-Chloroethyl)-3-methylpyridinium chloride:

The uniqueness of this compound lies in its dual functionality, combining the reactivity of the 2-chloroethyl group with the versatility of the ethoxycarbonyl group, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

73840-41-2

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

ethyl 1-(2-chloroethyl)pyridin-1-ium-3-carboxylate;chloride

InChI

InChI=1S/C10H13ClNO2.ClH/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11;/h3-4,6,8H,2,5,7H2,1H3;1H/q+1;/p-1

InChI Key

JTSUPAPCCNIPJB-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C[N+](=CC=C1)CCCl.[Cl-]

Origin of Product

United States

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